2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
2-{4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS: 897466-59-0) is a benzothiazole derivative with a molecular formula of C₂₀H₁₈F₃N₃OS and a molecular weight of 405.44 g/mol. Its structure features a benzothiazole core linked to a piperazine ring substituted with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl (–CF₃) moiety enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)14-5-3-4-13(12-14)17(26)24-8-10-25(11-9-24)18-23-15-6-1-2-7-16(15)27-18/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVCWCZRCLCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperazine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound contrasts with chlorophenyl (10f ) or fluorinated aryl (3c ) substituents in analogs. These groups modulate lipophilicity and receptor interactions.
- Piperazine Linkage: Piperazine derivatives (e.g., BZ7 , 10f ) often exhibit enhanced solubility and binding to biological targets compared to non-piperazine analogs.
Pharmacological Activity Comparison
Key Findings :
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 20% increase) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while catalytic bases (KCO) facilitate deprotonation .
Basic: What analytical techniques are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR verify regioselectivity of substitutions (e.g., piperazine coupling at N1 of benzothiazole) .
- HPLC : Quantifies purity (>95%) and detects by-products (e.g., unreacted benzothiazole precursors) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm) and trifluoromethyl (C-F, ~1150 cm) groups .
Advanced: How can researchers resolve contradictions in yield data across synthetic protocols?
Answer:
Contradictions often arise from variations in:
- Catalyst systems : Palladium vs. copper catalysts in cross-coupling steps (e.g., 60% vs. 45% yield) .
- Reaction atmosphere : Inert conditions (N) prevent oxidation of thiol intermediates, improving reproducibility .
Q. Resolution Strategies :
- Design of Experiments (DoE) : Systematically test variables (temperature, solvent ratio) to identify optimal conditions .
- By-product analysis : Use LC-MS to trace side reactions (e.g., hydrolysis of trifluoromethyl groups) .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Map the compound’s interaction with targets (e.g., kinase active sites) using software like AutoDock. Prioritize analogs with enhanced hydrogen bonding (e.g., pyrazole derivatives in ).
- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) and assess bioactivity shifts .
Q. Key Parameters :
- Lipophilicity : LogP values >3.0 correlate with improved blood-brain barrier penetration in CNS-targeted analogs .
- Electron-withdrawing groups : Trifluoromethyl enhances metabolic stability compared to methyl .
Advanced: What are best practices for characterizing purity in the presence of by-products?
Answer:
- TLC Monitoring : Use silica gel plates (eluent: EtOAc/hexane, 1:1) to track reaction progress and isolate intermediates .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios (deviation <0.4% acceptable) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 434.0921) and detects trace impurities .
Advanced: How can computational methods study this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) with receptors like 5-HT .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors at the piperazine nitrogen) for lead optimization .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risks) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
